molecular formula C11H16N5O6P B12807802 3',5'-Dideoxy-5'-phosphonomethyl-3'-azido-thymidine CAS No. 124685-20-7

3',5'-Dideoxy-5'-phosphonomethyl-3'-azido-thymidine

Cat. No.: B12807802
CAS No.: 124685-20-7
M. Wt: 345.25 g/mol
InChI Key: BCFAOZSYFUNSAJ-DJLDLDEBSA-N
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Description

3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a natural nucleoside, but with modifications that include the replacement of the 3’ hydroxyl group with an azido group and the addition of a phosphonomethyl group at the 5’ position. These modifications confer unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine typically involves multiple steps. One common route starts with thymidine, which undergoes selective protection and functional group transformations. The key steps include:

    Protection of the 5’ hydroxyl group: This is often achieved using a trityl group.

    Introduction of the azido group: The 3’ hydroxyl group is converted to an azido group using reagents like sodium azide.

    Phosphonomethylation: The 5’ position is then deprotected and modified with a phosphonomethyl group using appropriate phosphonating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine can undergo various chemical reactions, including:

    Substitution reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction reactions: The azido group can be reduced to an amine.

    Phosphorylation: The compound can be phosphorylated to form mono-, di-, and triphosphate derivatives.

Common Reagents and Conditions

    Sodium azide: Used for introducing the azido group.

    Phosphonating agents: Used for adding the phosphonomethyl group.

    Reducing agents: Such as hydrogen gas with a palladium catalyst for reducing the azido group.

Major Products

    Azido derivatives: Resulting from substitution reactions.

    Amino derivatives: Resulting from reduction reactions.

    Phosphate derivatives: Resulting from phosphorylation reactions.

Scientific Research Applications

3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral properties, particularly against HIV.

    Industry: Used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into DNA. Once phosphorylated to its triphosphate form, it can be incorporated into the growing DNA strand by DNA polymerases. due to the presence of the azido group, it causes chain termination, thereby inhibiting DNA synthesis. This mechanism is particularly effective against viral reverse transcriptases, making it a potent antiviral agent.

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.

    3’-Amino-3’-deoxythymidine: Another nucleoside analog with similar properties.

Uniqueness

3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine is unique due to the presence of both the azido and phosphonomethyl groups. This dual modification enhances its biological activity and specificity compared to other nucleoside analogs.

Properties

CAS No.

124685-20-7

Molecular Formula

C11H16N5O6P

Molecular Weight

345.25 g/mol

IUPAC Name

2-[(2R,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethylphosphonic acid

InChI

InChI=1S/C11H16N5O6P/c1-6-5-16(11(18)13-10(6)17)9-4-7(14-15-12)8(22-9)2-3-23(19,20)21/h5,7-9H,2-4H2,1H3,(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1

InChI Key

BCFAOZSYFUNSAJ-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCP(=O)(O)O)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCP(=O)(O)O)N=[N+]=[N-]

Origin of Product

United States

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